2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Beschreibung

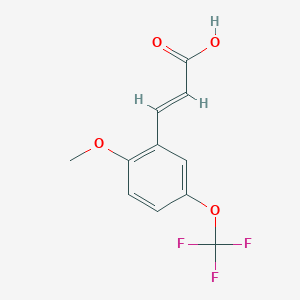

2-Methoxy-5-(trifluoromethoxy)cinnamic acid (CAS 773133-16-7) is a fluorinated cinnamic acid derivative with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.185 g/mol. Its IUPAC name is (E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid, indicating an E-configured double bond between the phenyl ring and the carboxylic acid group. The compound features a methoxy group (-OCH₃) at the ortho position (C2) and a trifluoromethyl group (-CF₃) at the para position (C5) on the aromatic ring. Its melting point ranges between 202–205°C, reflecting strong intermolecular interactions due to polar substituents and hydrogen bonding from the carboxylic acid group .

Cinnamic acid derivatives are widely studied for their roles in pharmaceuticals, nutraceuticals, and materials science.

Eigenschaften

IUPAC Name |

(E)-3-[2-methoxy-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9-4-3-8(18-11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIOOWSZDHARSN-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Methoxy-5-(trifluoromethoxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 262.18 g/mol, exhibits potential therapeutic effects including antimicrobial, antidiabetic, and anticancer properties. This article synthesizes findings from various studies to highlight the biological activities associated with this compound.

Antimicrobial Activity

Research indicates that methoxylated derivatives of cinnamic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antidiabetic Effects

This compound has shown promise in antidiabetic applications. It is believed to enhance insulin secretion and improve pancreatic β-cell function. In vitro studies indicated that this compound could inhibit carbohydrate digestion and glucose uptake, which are crucial mechanisms in managing diabetes .

Table 1: Summary of Antidiabetic Activity

| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |

|---|---|---|---|---|

| Antidiabetic | This compound | INS-1 cell line | 100 μM | Stimulates insulin secretion and inhibits glycation |

Hepatoprotective Properties

The hepatoprotective effects of methoxylated cinnamic acids have been well-documented. Studies on rat models have shown that these compounds can protect against liver damage induced by toxins such as carbon tetrachloride (CCl₄). They work by enhancing antioxidant enzyme activities and reducing oxidative stress in liver cells .

Table 2: Hepatoprotective Activity

| Activity | Molecule | Research Model | Active Dose | Mechanism of Action |

|---|---|---|---|---|

| Hepatoprotective | This compound | Rats/CCl₄ | 50 mg/kg | Increases antioxidant enzyme levels (GSH, SOD) |

Anticancer Potential

The cytotoxic effects of cinnamic acid derivatives on cancer cell lines have been explored extensively. This compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances its efficacy against malignancies .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 42 | High |

| MCF-7 | 166 | Moderate |

Case Studies

- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives against gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced gastric damage compared to controls .

- Diabetes Management : In a controlled experiment with diabetic rats, administration of methoxylated cinnamic acids led to improved blood glucose levels and enhanced insulin sensitivity, showcasing their potential as therapeutic agents in diabetes management .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methoxy-5-(trifluoromethoxy)cinnamic acid is highlighted through comparisons with related cinnamic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, increasing electron density on the aromatic ring compared to fluoro (-F) or trifluoromethoxy (-OCF₃) substituents in analogs. This affects reactivity in electrophilic substitution reactions and binding affinity in biological systems . The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated cinnamic acids (pKa ~4.4) .

The target compound’s methoxy and trifluoromethyl groups may improve metabolic stability and membrane permeability, making it a candidate for anticancer or anti-inflammatory drug development .

Synthetic Utility :

- Derivatives with boronic acid substituents (e.g., 2-methoxy-5-(trifluoromethoxy)phenylboronic acid, CAS 290832-43-8) are intermediates in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of trifluoromethoxy-substituted aromatics in organic synthesis .

Material Science Applications :

- Unlike unsubstituted cinnamic acid (used in thermoplastics and UV-resistant coatings), fluorinated derivatives like the target compound may exhibit superior thermal stability and resistance to degradation .

Vorbereitungsmethoden

Table 1: General Synthesis Conditions for m-Trifluoromethyl Cinnamic Acid

| Reagent/Condition | Description |

|---|---|

| m-Trifluoromethylbenzaldehyde | Starting material |

| Acetaldehyde | Reactant for aldol reaction |

| Base Catalyst | DBU, triethylamine, or diisopropyl ethyl amine |

| Solvent | Methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | Typically 48 hours |

Challenges and Considerations

- Synthetic Route Complexity : The synthesis of complex cinnamic acid derivatives often involves multiple steps, which can lead to lower overall yields and increased costs.

- Catalyst Selection : Choosing the right base catalyst is crucial for achieving high purity and yield.

- Environmental Impact : The use of certain solvents and reagents may pose environmental concerns, necessitating the exploration of greener alternatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, given its electron-withdrawing substituents?

- Methodological Answer : The trifluoromethoxy group introduces steric and electronic challenges. A stepwise approach is recommended:

Substituent Introduction : Use Ullmann coupling or nucleophilic aromatic substitution to install the trifluoromethoxy group at position 5 on a pre-functionalized benzene ring .

Cinnamic Acid Formation : Apply a Knoevenagel condensation between the substituted benzaldehyde and malonic acid under acidic conditions .

Protection/Deprotection : Protect the methoxy group during synthesis using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

- Validation : Monitor reaction progress via TLC and confirm final structure using NMR to verify trifluoromethoxy incorporation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at in amber vials under inert gas (argon) to avoid hydrolysis of the trifluoromethoxy group .

- Handling : Use gloveboxes for hygroscopic-sensitive steps. Avoid prolonged exposure to UV light, as cinnamic acid derivatives are prone to photoisomerization .

Q. Which chromatographic techniques optimize purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v). The TFA enhances peak resolution for acidic compounds .

- TLC : Employ silica gel plates with ethyl acetate/hexane (1:1) and visualize under UV 254 nm. values for cinnamic acid derivatives typically range 0.3–0.5 .

Advanced Research Questions

Q. How can stereochemical purity (cis/trans isomerism) impact biological activity, and what methods resolve such discrepancies?

- Methodological Answer :

- Isomer Separation : Use chiral HPLC with a Chiralpak® AD-H column and ethanol/n-hexane (20:80) to isolate trans-isomers, which are typically more bioactive in cinnamic acid derivatives .

- Activity Validation : Compare isomer efficacy in enzyme inhibition assays (e.g., COX-2). Trans-isomers often show higher binding affinity due to planar geometry .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound in kinase inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the trifluoromethoxy group and hydrophobic kinase pockets (e.g., EGFR). Validate with mutagenesis studies .

- Analog Synthesis : Compare with 2-Methoxy-5-(trifluoromethyl)cinnamic acid ( ) to assess how oxygen vs. carbon in the substituent affects potency .

- Data Analysis : Correlate logP (calculated via ChemDraw) with cellular permeability trends observed in Caco-2 assays .

Q. How can researchers address conflicting reports on cytotoxicity mechanisms of this compound?

- Methodological Answer :

- Assay Selection : Use multiple endpoints (e.g., ATP luminescence, caspase-3 activation) in HepG2 cells to differentiate apoptosis vs. necrosis .

- ROS Measurement : Employ DCFH-DA fluorescence to quantify reactive oxygen species (ROS), as trifluoromethoxy groups may induce oxidative stress .

Q. What advanced spectroscopic techniques confirm the electronic effects of the trifluoromethoxy group?

- Methodological Answer :

- NMR Analysis : NMR (470 MHz) detects deshielding effects from the electron-withdrawing trifluoromethoxy group (δ ≈ −58 ppm) .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles between the methoxy and trifluoromethoxy groups, which influence molecular planarity .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

- Root Cause : Solubility depends on pH and counterion choice (e.g., sodium vs. ammonium salts).

- Resolution :

pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods .

Salt Screening : Test solubility with tromethamine or meglumine counterions, which improve aqueous solubility of acidic compounds .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.